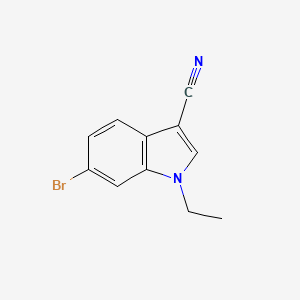

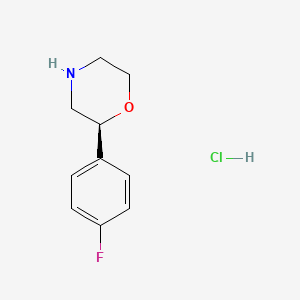

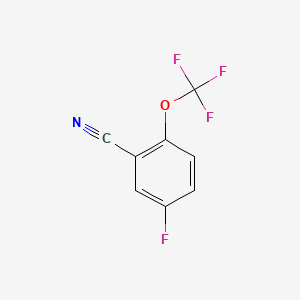

![molecular formula C6H4N4O2 B1398629 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid CAS No. 1095822-28-8](/img/structure/B1398629.png)

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

概要

説明

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-28-8 . It has a molecular weight of 164.12 . It is a solid at room temperature .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction .

Chemical Reactions Analysis

This compound is part of a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine scaffold . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The physical form of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is solid . It is stored and shipped at room temperature .

科学的研究の応用

- Researchers have investigated the antitumor potential of 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives. These compounds exhibit promising cytotoxic effects against cancer cell lines, making them attractive candidates for further drug development .

- Specifically, novel derivatives demonstrated significant anticancer activity against breast cancer cell lines MDA-MB-468 and T-47D .

- For instance, acidic cesium salt of Preyssler nanoparticles, derived from this acid, serves as an effective nanocatalyst for the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones .

Antitumor Properties

Catalysis and Organic Synthesis

CDK2 Inhibition

作用機序

While the specific mechanism of action for 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is not mentioned, related compounds have been evaluated for their activities to inhibit TRKA . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJPEYXFODAMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC=NC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725529 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid | |

CAS RN |

1095822-28-8 | |

| Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the aryl migration reaction observed in 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines?

A: The aryl migration reaction, a type of benzilic acid rearrangement, is crucial for synthesizing 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids from 4-aroyl-1H-pyrazolo[3,4-d]pyrimidines [, ]. This reaction, facilitated by sodium hydroxide in dimethyl sulfoxide (DMSO), showcases a unique transformation within this class of compounds.

Q2: How can 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid derivatives be further modified?

A: The 4-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acids can be oxidized to their corresponding 4-aryl-1H-pyrazolo[3,4-d]pyrimidines using potassium ferricyanide. This oxidation eliminates carbon dioxide, offering another avenue for structural diversification [, ].

Q3: What happens when 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines react with sodium hydroxide in DMSO?

A: Instead of aryl migration, reacting 4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines with sodium hydroxide in DMSO leads to ring fission of the pyrazole moiety. This reaction yields 6-anilino-4-aryl-5-pyrimidinecarbonitriles, highlighting the impact of substituents on the reaction pathway [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

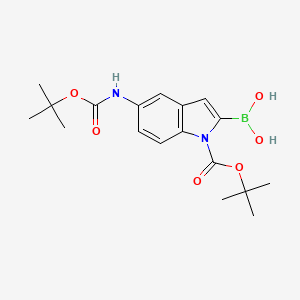

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)

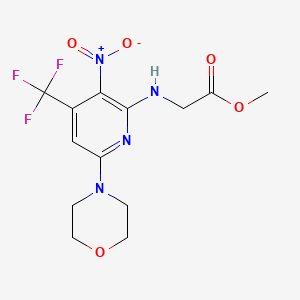

![3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one](/img/structure/B1398556.png)

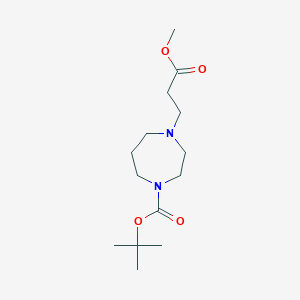

![2-(4-Methoxy-N-[2-oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398561.png)

![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)